

Pseudane IX: A Technical Guide to its Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudane IX, also known as 2-nonyl-4-quinolone, is a naturally occurring quinolone alkaloid with significant biological activities.[1] Initially isolated from Pseudomonas aeruginosa, it has since been identified in other bacteria and plants. This compound has garnered considerable interest in the scientific community due to its potent antiviral properties, particularly against the Hepatitis C virus (HCV), as well as its antibacterial and quorum sensing activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **Pseudane IX**, detailed experimental protocols for its characterization, and an exploration of its mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of **Pseudane IX** are crucial for its handling, formulation, and interpretation of biological activity. A summary of these properties is presented in the table below.



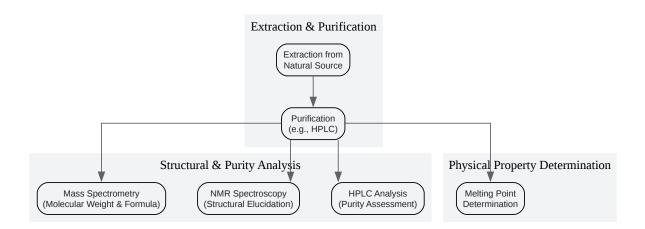
Property	Value	Source
IUPAC Name	2-nonylquinolin-4(1H)-one	PubChem
Synonyms	Pseudane IX, 2-nonyl-4- hydroxyquinoline, NHQ	P. aeruginosa Metabolome Database[2]
Molecular Formula	C18H25NO	PubChem
Molecular Weight	271.4 g/mol	PubChem
Appearance	Off-white solid	P. aeruginosa Metabolome Database[2]
Melting Point	130 - 132 °C	HMDB
Boiling Point	Not available	
Density	Not available	
Solubility	Soluble in DMSO (15 mg/ml), DMF (30 mg/ml), Ethanol (30 mg/ml)	Cayman Chemical[3]
Water Solubility	2.1 mg/L (Predicted)	P. aeruginosa Metabolome Database[2]
logP (XLogP3)	5.4	PubChem
рКа	Not available	
UV max	213, 236, 316, 328 nm	Cayman Chemical[3]

Experimental Protocols

Accurate characterization of **Pseudane IX** is essential for research and development. The following section details the methodologies for key experiments.

Workflow for Characterization of Pseudane IX





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Caption: General workflow for the extraction, purification, and characterization of **Pseudane IX**.

Melting Point Determination

Objective: To determine the melting point of solid **Pseudane IX** as an indicator of purity.

Materials:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Sample of purified Pseudane IX
- Spatula

Procedure:

• Finely powder a small amount of the **Pseudane IX** sample.



- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (around 110°C).
- Decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2).
- The melting point range is reported as T1-T2. A narrow range (e.g., 0.5-1°C) is indicative of a pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of **Pseudane IX**.

Materials:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- Pseudane IX sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
- Internal standard (e.g., Tetramethylsilane TMS)
- Pipettes

Procedure:

 Accurately weigh the Pseudane IX sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.



- Transfer the solution to an NMR tube using a pipette with a cotton plug to filter out any particulate matter.
- Add a small amount of TMS as an internal standard (chemical shift reference at 0.00 ppm).
- Place the NMR tube in the spectrometer's probe.
- Acquire ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For quantitative ¹³C NMR, a gated decoupling sequence may be used to suppress the Nuclear Overhauser Effect (NOE).
- Process the acquired data (Fourier transformation, phase correction, and baseline correction).
- Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of Pseudane IX.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of **Pseudane IX** and to study its fragmentation pattern.

Materials:

- Mass spectrometer (e.g., with Electrospray Ionization ESI or Electron Impact EI source)
- Solvent for sample dissolution (e.g., methanol, acetonitrile)
- Pseudane IX sample

Procedure:

- Prepare a dilute solution of the **Pseudane IX** sample in a suitable volatile solvent.
- Introduce the sample into the ion source of the mass spectrometer.
- Acquire the mass spectrum in positive or negative ion mode. ESI is a soft ionization technique suitable for determining the molecular ion peak ([M+H]+ or [M-H]-). EI will lead to



more extensive fragmentation.

- For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
- Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to confirm the molecular weight and deduce structural information. High-resolution mass spectrometry can be used to determine the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a **Pseudane IX** sample.

Materials:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm)
- Mobile phase: Acetonitrile and water (HPLC grade), with an optional modifier like formic acid or trifluoroacetic acid.
- Pseudane IX sample
- Solvent for sample dissolution (e.g., mobile phase)

Procedure:

- Prepare a standard solution of **Pseudane IX** of known concentration in the mobile phase.
- Set up the HPLC system. A typical method would involve a gradient elution, for example, starting with a lower concentration of acetonitrile and increasing it over time.
- Set the UV detector to a wavelength where Pseudane IX has strong absorbance (e.g., 236 nm or 316 nm).
- Inject the prepared sample solution into the HPLC system.



- Record the chromatogram. The retention time of the main peak should correspond to that of a pure standard.
- The purity of the sample can be calculated from the peak area of **Pseudane IX** relative to the total area of all peaks in the chromatogram.

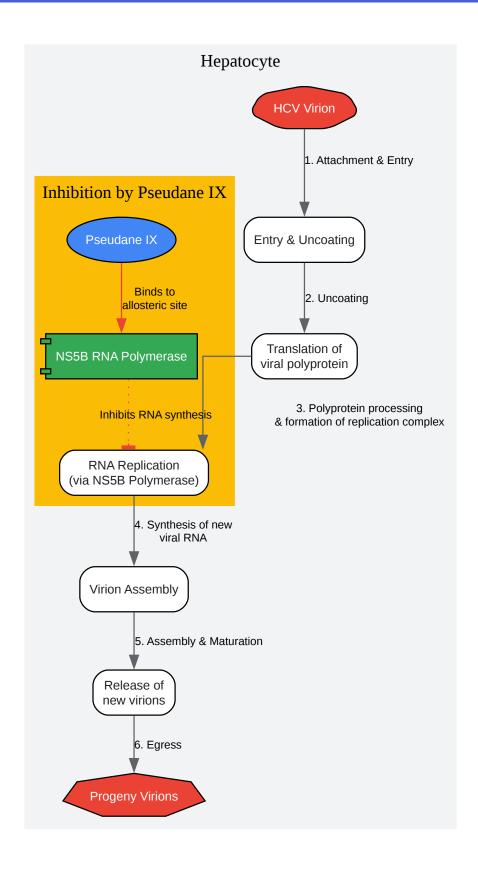
Mechanism of Action and Signaling Pathways

Pseudane IX has demonstrated significant antiviral activity against the Hepatitis C virus. Its primary mechanism of action is the inhibition of the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase.[4] This enzyme is essential for the replication of the viral RNA genome.

Pseudane IX acts as a non-nucleoside inhibitor (NNI) of NS5B.[5] Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, non-nucleoside inhibitors bind to allosteric sites on the NS5B enzyme.[5] This binding induces a conformational change in the enzyme, rendering it inactive and thereby halting viral RNA replication at a post-entry step.

HCV Replication and Inhibition by Pseudane IX





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Caption: Simplified signaling pathway of HCV replication and the inhibitory action of **Pseudane IX** on the NS5B polymerase.

Conclusion

Pseudane IX is a promising natural product with significant therapeutic potential, particularly as an antiviral agent. This technical guide provides a foundational understanding of its physical and chemical properties, along with standardized protocols for its characterization. The elucidation of its mechanism of action as a non-nucleoside inhibitor of HCV NS5B polymerase opens avenues for the development of novel antiviral drugs. Further research into its structure-activity relationships and formulation development is warranted to fully explore its clinical applications.

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